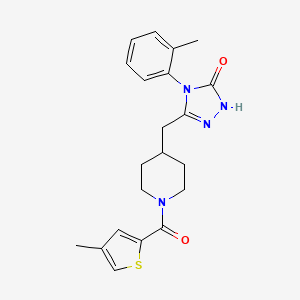

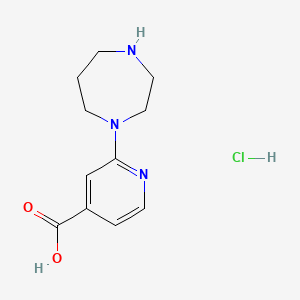

![molecular formula C12H9F2N3O2S B2808137 6-((3,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448051-75-9](/img/structure/B2808137.png)

6-((3,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrrolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a pyrrole ring. They are found in many biologically active compounds and are used as building blocks in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrimidines and pyrrolopyrimidines can be achieved through various methods . One common method involves the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The molecular structure of pyrimidines and pyrrolopyrimidines is characterized by a six-membered ring containing two nitrogen atoms and a five-membered ring containing one nitrogen atom . The presence of these nitrogen atoms and the aromatic nature of the rings contribute to the reactivity and biological activity of these compounds .Chemical Reactions Analysis

Pyrimidines and pyrrolopyrimidines can undergo a variety of chemical reactions due to the presence of the nitrogen atoms and the aromatic rings . These reactions can lead to the formation of various derivatives with different biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines and pyrrolopyrimidines can vary depending on the specific compound and its substituents . These properties can influence the compound’s solubility, stability, reactivity, and biological activity .科学的研究の応用

Antifungal Applications

Voriconazole (VN) is an established antifungal drug used to treat various fungal infections, including aspergillosis, candidiasis, coccidioidomycosis, histoplasmosis, and penicilliosis. However, due to side effects, researchers have explored late-stage functionalization of VN. A novel VN derivative, 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (VN-CHO), was synthesized. This compound introduces a formyl group into the VN structure, creating a promising site for further functionalization .

Organic Synthesis

The synthesis of VN-CHO involves photoredox-catalyzed hydroxymethylation of VN, yielding a hydroxymethylated derivative (VN-CH2OH). Subsequent oxidation of the CH2OH group leads to VN-CHO. The introduction of the formyl group provides a valuable handle for further modifications in a molecule that originally lacks many active sites .

Chemical Reactions

VN-CHO can participate in various chemical reactions due to its formyl group. Researchers can explore its reactivity in nucleophilic substitutions, cross-coupling reactions, and other transformations. The formyl moiety serves as a versatile functional group for further derivatization .

Medicinal Chemistry

Understanding the reactivity and pharmacological properties of VN-CHO can guide the design of new antifungal agents. Researchers can explore modifications around the formyl group to enhance efficacy, reduce side effects, or improve pharmacokinetics .

Late-Stage Functionalization

VN-CHO exemplifies the concept of late-stage functionalization, where researchers modify a complex molecule after its core structure is established. This approach allows for targeted modifications without altering the entire synthesis route .

NMR Spectroscopy

The structure of VN-CHO was elucidated using 1D (1H and 13C) and 2D (HSQC and HMBC) NMR techniques. These spectroscopic methods provide valuable information about chemical connectivity and spatial arrangements within the molecule .

作用機序

将来の方向性

特性

IUPAC Name |

6-(3,4-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N3O2S/c13-10-2-1-9(3-11(10)14)20(18,19)17-5-8-4-15-7-16-12(8)6-17/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRJZHHZOGIUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

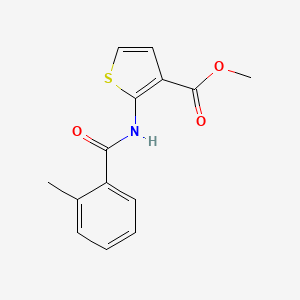

![Methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B2808054.png)

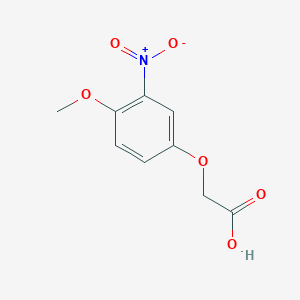

![2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2808055.png)

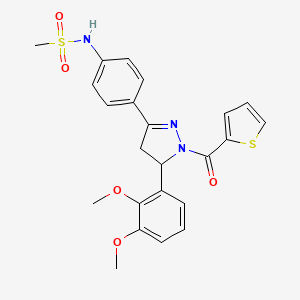

![2,5-dimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2808057.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2808061.png)

![(2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2808065.png)

![4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2808066.png)

![4-[(4-chlorophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B2808071.png)